N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of chloro, nitro, and oxamide functional groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide typically involves the condensation of 2-chloro-5-nitrobenzaldehyde with N-(2-methylphenyl)oxamide. The reaction is carried out in an anhydrous ethanol solution with a catalytic amount of glacial acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding nitroso or amino derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The nitro and chloro groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(4-methylphenyl)oxamide
- **N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(4-ethylphenyl)oxamide
Uniqueness
N’-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the 2-methylphenyl group differentiates it from similar compounds, potentially leading to different biological activities and chemical properties.
Properties
Molecular Formula |
C16H13ClN4O4 |
---|---|
Molecular Weight |
360.75 g/mol |
IUPAC Name |
N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-4-2-3-5-14(10)19-15(22)16(23)20-18-9-11-8-12(21(24)25)6-7-13(11)17/h2-9H,1H3,(H,19,22)(H,20,23)/b18-9+ |
InChI Key |
WGPWXMUWJODMSI-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.